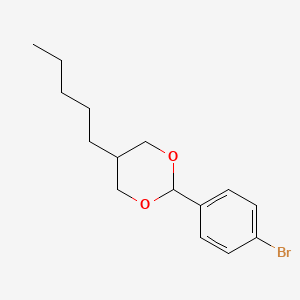
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane
Übersicht
Beschreibung
“2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” is a complex organic compound. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms . The “5-pentyl” indicates a five-carbon alkyl chain attached to the dioxane ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl group, the 1,3-dioxane ring, and the pentyl chain. These groups could influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The bromine atom in the bromophenyl group could potentially make this compound reactive, as bromine is a good leaving group. The compound might undergo nucleophilic substitution reactions . The 1,3-dioxane ring could potentially undergo ring-opening reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. The presence of the bromine atom could increase its molecular weight and possibly its boiling and melting points .
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Synthesis
Research has indicated the synthesis of various 1,3-dioxane derivatives, including 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, for their use in liquid crystals. These syntheses involve multiple steps, including alkylation, reduction, and cyclocondensation, yielding high-purity products suitable for liquid crystal applications (Liu Qian-feng, 2002).
Acoustical Studies in Mixtures
1,3-dioxane derivatives, such as 1-(2'-hydroxy-5'-bromophenyl)-3-(4'-chlorophenyl)-1,3-propandione, have been studied for their acoustical properties in dioxane-water mixtures. Measurements of ultrasonic velocity and density have been used to derive various acoustical parameters, providing insights into solute-solvent and solute-solute interactions (S. D. Thakur, D. T. Mahajan, M. Narwade, 2007).
Structural and Conformational Analysis
The structure and conformation of various 1,3-dioxane derivatives, including those with bromophenyl substituents, have been extensively studied using techniques like NMR, X-ray diffraction, and computer simulation. These studies are vital for understanding the chemical behavior and potential applications of these compounds (Sh. Yu. Khazhiev et al., 2018).
Chemical Synthesis of Pharmaceuticals
1,3-dioxane derivatives have been used as intermediates in the synthesis of pharmaceuticals, such as Chloramphenicol. The process involves several steps including protection, nitration, acylative cleavage, and hydrolysis, demonstrating the versatility of these compounds in complex organic syntheses (B. Hazra, V. Pore, S. P. Maybhate, 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5-pentyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrO2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(16)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIXZQLHAOJXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane | |
Synthesis routes and methods
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

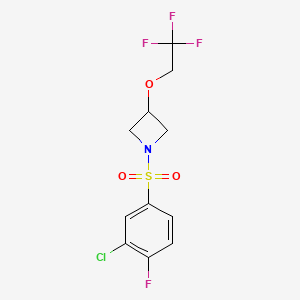
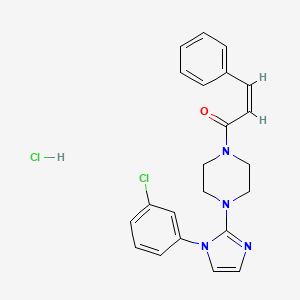
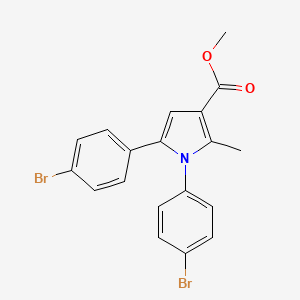
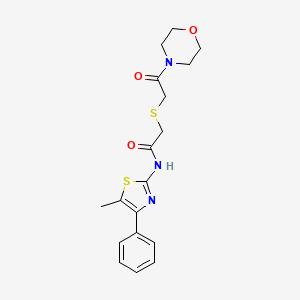
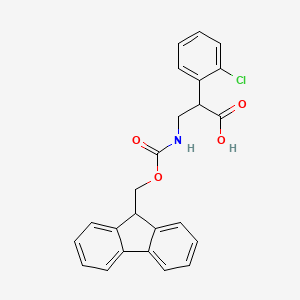
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)
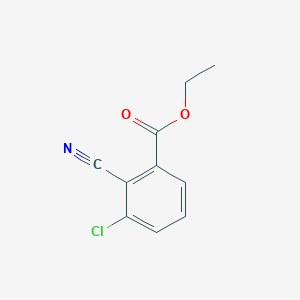
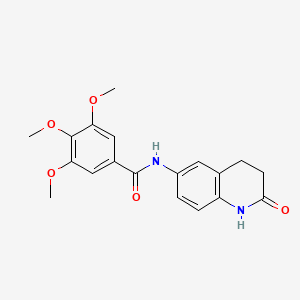
![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)
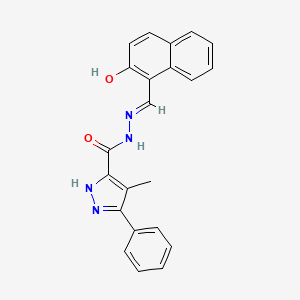
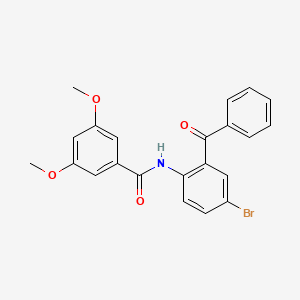
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)
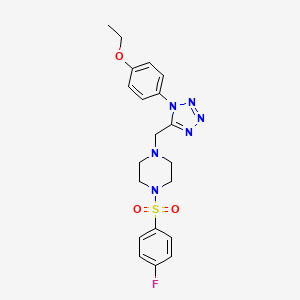
![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)